![molecular formula C18H19N3O2 B2731756 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide CAS No. 1797392-61-0](/img/structure/B2731756.png)
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which produces cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various physiological effects, including vasodilation, inhibition of platelet aggregation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been reported to increase cGMP levels, which leads to vasodilation and inhibition of platelet aggregation. This compound 41-2272 has also been shown to induce apoptosis in cancer cells by activating the PKG pathway. Additionally, this compound 41-2272 has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 in lab experiments is its specificity for sGC, which reduces the risk of off-target effects. Additionally, this compound 41-2272 has been reported to have a long half-life, which allows for sustained effects. However, one limitation of using this compound 41-2272 is its insolubility in water, which may require the use of organic solvents in lab experiments.
Orientations Futures
There are several potential future directions for 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 research. One area of interest is the development of this compound 41-2272 analogs with improved solubility and potency. Additionally, this compound 41-2272 may have potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of this compound 41-2272.
In conclusion, this compound 41-2272 is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its mechanism of action involves the activation of sGC, which leads to various physiological effects. This compound 41-2272 has been extensively studied for its potential as a treatment for pulmonary hypertension, cancer, and inflammation. While there are advantages and limitations to using this compound 41-2272 in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 involves the reaction of 4-cyano-3-(trifluoromethyl)pyridine with butan-2-ol in the presence of sodium hydride. The resulting product is then reacted with N-phenyl-N-methylformamide and cyanogen bromide to yield this compound 41-2272. This synthesis method has been reported in several scientific publications.
Applications De Recherche Scientifique
2-(butan-2-yloxy)-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic properties. It has been shown to have vasodilatory effects, making it a potential treatment for pulmonary hypertension. This compound 41-2272 has also been studied for its anti-inflammatory properties and its ability to inhibit platelet aggregation. Additionally, this compound 41-2272 has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-butan-2-yloxy-N-(cyanomethyl)-N-phenylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-14(2)23-17-13-15(9-11-20-17)18(22)21(12-10-19)16-7-5-4-6-8-16/h4-9,11,13-14H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFXWLEOZPWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.